molecular formula C18H22N2OS B4574796 N-(4-butylphenyl)-N'-(3-methoxyphenyl)thiourea

N-(4-butylphenyl)-N'-(3-methoxyphenyl)thiourea

Cat. No.: B4574796
M. Wt: 314.4 g/mol
InChI Key: OICGCLVTJBAECT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-N'-(3-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14528450 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensing Applications

Thiourea derivatives demonstrate exceptional applications in chemosensing due to their ability to form hydrogen bonds and their nucleophilic characteristics. Research has highlighted their effectiveness in detecting environmental pollutants through highly sensitive and selective fluorimetric and colorimetric chemosensors. These chemosensors are utilized for the determination of various anions and neutral analytes in biological, environmental, and agricultural samples, showcasing their potential in monitoring and managing environmental health (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Biological Properties

Thiourea derivatives also play a crucial role in coordination chemistry, acting as ligands to form complexes with metals. These complexes are explored for their potential applications ranging from biological to medicinal uses. The interaction between nitrogen substituents and metal ions in these complexes influences their coordination properties, which has led to novel applications, including drug design and development. This interdisciplinary approach combines chemical versatility with biological applications, promising advancements in pharmaceutical chemistry (A. Saeed, U. Flörke, & M. Erben, 2014).

Neuroprotective Potential

Explorations into the neuroprotective effects of thiourea derivatives have identified their potential in treating neurological disorders. Studies on compounds like 3-N-Butylphthalide, derived from thiourea, have demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke and degenerative diseases. These effects are attributed to the compounds' abilities to mitigate oxidative stress, mitochondrial dysfunction, and inflammation, presenting a promising avenue for therapeutic applications in neurology (I. Abdoulaye & Yijing Guo, 2016).

Properties

IUPAC Name

1-(4-butylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-3-4-6-14-9-11-15(12-10-14)19-18(22)20-16-7-5-8-17(13-16)21-2/h5,7-13H,3-4,6H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICGCLVTJBAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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